molecular formula C16H15N3O2S B2487008 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 483310-45-8

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2487008
CAS No.: 483310-45-8
M. Wt: 313.38
InChI Key: CWRZWTUCBHJYRU-UHFFFAOYSA-N
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Description

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a distinct molecular architecture that combines imidazole, furan, phenyl, and acetamide pharmacophores. This specific structural class is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic compounds . The imidazole ring is a privileged scaffold in pharmaceuticals, known for its wide spectrum of biological activities, including antibacterial, antiviral, and anti-cancer properties . The integration of the furan ring further enhances the molecule's potential as a building block for creating molecular hybrids and conjugates, a strategy often employed to overcome antibiotic resistance in pathogens . While the precise biological profile and mechanism of action for this exact compound are areas for ongoing investigation, its core structure suggests potential for various research applications. It may serve as a key intermediate in multicomponent reactions or be screened as a candidate in the development of new therapeutic agents against resistant bacterial strains or other diseases. This product is provided for research purposes within the fields of chemical biology, organic synthesis, and preclinical drug discovery. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-15(20)11-22-16-18-9-14(12-5-2-1-3-6-12)19(16)10-13-7-4-8-21-13/h1-9H,10-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRZWTUCBHJYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Case Study

A study highlighted that related imidazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 25.72 µM against different cancer cell lines, indicating promising anticancer activity. The presence of electron-donating groups on the phenyl ring enhanced this activity significantly .

Antibacterial Activity

The compound has shown potential as an antimicrobial agent. In vitro studies revealed:

  • Minimum Inhibitory Concentrations (MICs) : Compounds with similar structures demonstrated MICs significantly lower than standard antibiotics, indicating strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antitubercular Activity

In addition to antibacterial properties, some derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Active compounds were assessed for their inhibitory action on vital mycobacterial enzymes, demonstrating effectiveness in both in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

Component Impact
Imidazole RingEssential for biological activity
SubstituentsMethyl and methoxy groups increase potency
Furan MoietyEnhances interaction with cellular targets

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and imidazole rings can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Nitro group at imidazole 5-position; 2-chlorophenyl substituent ~307.7 Antimicrobial activity (Gram-positive bacteria)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Fluorophenyl substituent; methylsulfinyl group; pyridine linkage ~428.4 COX-2 inhibition (hypothesized)
2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-acetamides Pyridine core instead of imidazole; dicyano and amino groups ~367.3 Adenosine receptor ligand activity
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide Phenylsulfonylmethyl and nitro groups; chlorophenyl chain ~534.9 Synthetic intermediate; no reported bioactivity

Key Observations

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., nitro in ) correlates with antimicrobial activity, likely due to enhanced electrophilicity and membrane penetration. Aromatic substituents (phenyl, fluorophenyl) may influence receptor binding, as seen in adenosine receptor ligands or COX-2 inhibitors .

Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl or phenyl groups) are synthesized in fewer steps compared to those with sulfonyl or sulfinyl moieties (e.g., ).

Solubility and Stability :

  • Acetamide-terminated derivatives generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity. However, bulky substituents (e.g., phenylsulfonylmethyl in ) reduce solubility.
  • Sulfanyl linkages (common in all listed compounds) are prone to oxidation, necessitating stabilization strategies in drug formulations .

Biological Activity

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates an imidazole ring, a furan moiety, and a sulfur-containing acetamide structure, making it a subject of interest in medicinal chemistry and biochemistry. Its biological activity is primarily attributed to the interactions of its functional groups with various molecular targets within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3OSC_{16}H_{13}N_{3}OS, with a molecular weight of 295.4 g/mol. The compound features an imidazole ring known for its biological significance, particularly in drug development.

PropertyValue
Molecular FormulaC₁₆H₁₃N₃OS
Molecular Weight295.4 g/mol
CAS Number930863-06-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to yield the final product. Key steps include:

  • Formation of the imidazole ring.
  • Attachment of the furan group.
  • Introduction of the sulfur-containing acetamide structure.

These reactions are performed under controlled conditions to optimize yield and purity, often utilizing specific solvents and catalysts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µg/mL)
Jurkat (T-cell)1.61 ± 1.92
A431 (epithelial)1.98 ± 1.22

Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its cytotoxic potential .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using dilution methods indicated that it possesses significant antibacterial properties, surpassing some conventional antibiotics in effectiveness .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Antioxidant Activity : The presence of the imidazole ring contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Human Glioblastoma Cells : This study highlighted the compound's ability to inhibit tumor growth significantly when administered in vivo, demonstrating a reduction in tumor size and increased survival rates among treated subjects .
  • Research on Antimicrobial Resistance : Another study focused on the compound's effectiveness against antibiotic-resistant strains of bacteria, showing that it could restore sensitivity in previously resistant pathogens .

Q & A

Q. What synthetic routes are recommended for preparing 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction efficiency be optimized?

Methodology :

  • Stepwise synthesis : Begin with the preparation of the imidazole core via cyclocondensation of 1-(furan-2-ylmethyl)amine with phenylglyoxal, followed by thiolation using mercaptoacetic acid derivatives. The final acetamide group is introduced via nucleophilic substitution .
  • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Monitor reaction progress via TLC (chloroform:methanol, 7:3) . Adjust temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiolation steps) to improve yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodology :

  • Spectroscopic analysis : Employ 1H^1H-NMR to verify furan methylene protons (δ 4.5–5.0 ppm) and imidazole ring protons (δ 7.2–7.8 ppm). Use 13C^{13}C-NMR to confirm the sulfanyl-acetamide linkage (C-S at ~40 ppm, carbonyl at ~170 ppm) .
  • Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodology :

  • In vitro screening : Test against Gram-positive/negative bacteria (MIC assay) and cancer cell lines (MTT assay). Use concentrations ranging from 1–100 µM, with imidazole-based controls (e.g., ketoconazole) .
  • Enzyme inhibition : Assess activity against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms via fluorometric assays .

Advanced Research Questions

Q. How do electronic effects of the furan and phenyl substituents influence reaction mechanisms in derivatization?

Methodology :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the imidazole ring. Compare Fukui indices to predict sites for electrophilic/nucleophilic attacks .
  • Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation during thiolation. Correlate substituent electronegativity (e.g., furan’s oxygen vs. phenyl’s π-system) with reaction rates .

Q. What strategies resolve contradictions in biological activity data across similar imidazole derivatives?

Methodology :

  • Meta-analysis : Compile IC50_{50} values from structurally analogous compounds (e.g., 2-[(1-(2,3-dimethylphenyl)-imidazol-2-yl)sulfanyl]acetamide derivatives) to identify trends. Use multivariate regression to isolate substituent effects .
  • Proteomics : Apply affinity chromatography to identify off-target protein interactions that may explain variability in cytotoxicity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodology :

  • Library design : Synthesize derivatives with substitutions at the phenyl (e.g., nitro, chloro) and furan (e.g., methyl, bromo) positions. Use parallel synthesis techniques to expedite production .
  • QSAR modeling : Generate 3D descriptors (e.g., logP, polar surface area) and correlate with bioactivity via partial least squares (PLS) regression .

Q. What experimental controls are critical when assessing its stability under physiological conditions?

Methodology :

  • Forced degradation : Expose the compound to pH extremes (1.2 HCl, 8.0 NaOH), UV light, and oxidative stress (H2_2O2_2). Quantify degradation products via LC-MS .
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and measure parent compound depletion using UPLC .

Q. How can computational tools predict metabolic pathways and potential toxicity?

Methodology :

  • In silico prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfanyl oxidation, furan ring hydroxylation) .
  • Dereplication : Cross-reference predicted metabolites with known toxicophores (e.g., reactive quinones from furan oxidation) .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Analogous Compounds

SubstituentIC50_{50} (µM)TargetReference
4-Chlorophenyl12.3 ± 1.5COX-2
3-Nitrophenyl8.7 ± 0.9CYP3A4
Furan-2-ylmethyl45.6 ± 3.2S. aureus

Q. Table 2. Optimal Reaction Conditions for Thiolation

ParameterValueImpact on Yield
SolventDMF+25% vs. EtOH
Temperature70°C+15% vs. RT
Reaction Time6 hrsPeak efficiency

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